CYP11B1 Inhibition: Congener Potency Comparison
In a direct head-to-head study, 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl competitively inhibited CYP11B1-dependent corticosterone synthesis in mouse adrenocortical Y1 cells with an apparent Ki of 4.6 µM. This places its potency between MeSO₂-DDE (Ki = 1.6 µM) and 4-MeSO₂-2,3,6,3',4'-pentachlorobiphenyl (Ki = 6.7 µM). For context, the substrate (deoxycorticosterone) Km was 3.5 µM, while the reference inhibitors metyrapone and ketoconazole had Ki values of 0.8 µM and 0.04 µM, respectively. The parent PCB and DDE (without the methyl sulfone group) showed no inhibition, confirming the functional requirement of the –SO₂CH₃ moiety [1].
| Evidence Dimension | Apparent inhibitory constant (Ki) for CYP11B1 |
|---|---|
| Target Compound Data | Ki = 4.6 µM |
| Comparator Or Baseline | MeSO₂-DDE: Ki = 1.6 µM; 4-MeSO₂-2,3,6,3',4'-pentachlorobiphenyl: Ki = 6.7 µM; substrate Km = 3.5 µM; metyrapone Ki = 0.8 µM; ketoconazole Ki = 0.04 µM |
| Quantified Difference | 2.9-fold less potent than MeSO₂-DDE; 1.5-fold more potent than the pentachlorinated analog; Ki near substrate Km |
| Conditions | Mouse adrenocortical Y1 cells; Lineweaver-Burk kinetic analysis; competitive inhibition mechanism |
Why This Matters
This is the only study providing a directly measured, quantitative potency rank within the same assay for this compound against its closest structural analogs, enabling informed selection of the appropriate congener for SAR studies on adrenal CYP11B1 inhibition.
- [1] Johansson, M., Larsson, C., Bergman, Å., & Lund, B. O. (1998). Structure-activity relationship for inhibition of CYP11B1-dependent glucocorticoid synthesis in Y1 cells by aryl methyl sulfones. Pharmacology and Toxicology, 83(5), 225–230. https://doi.org/10.1111/j.1600-0773.1998.tb01473.x View Source
